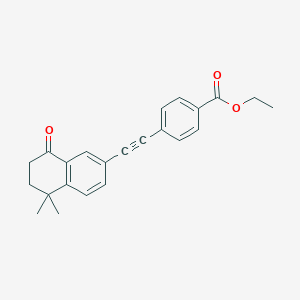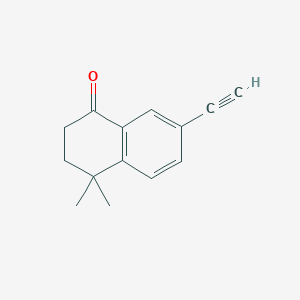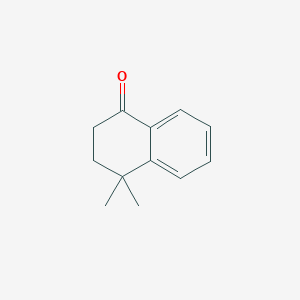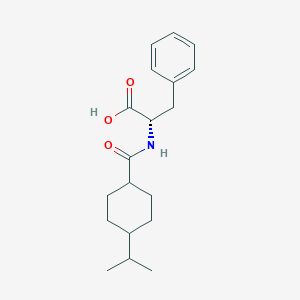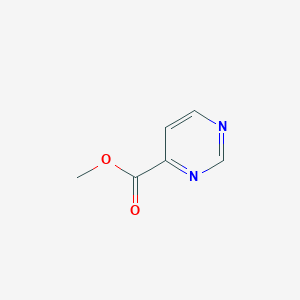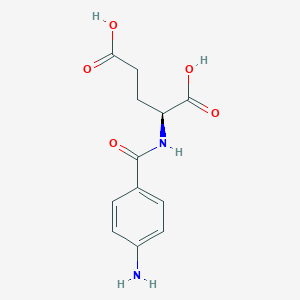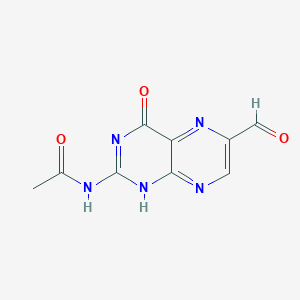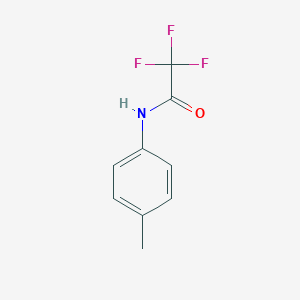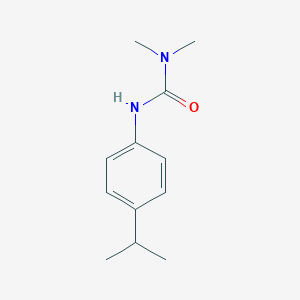
Isoproturon
Descripción general
Descripción
Isoproturon is a widely used herbicide that is used in a variety of agricultural and horticultural applications. It is a member of the phenylurea family of herbicides and is used to control a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and woody plants. It is a selective herbicide, meaning that it only affects certain plants, and is primarily used in the pre- and post-emergence stages of weed growth. This compound has been widely studied and is considered to be a safe and effective herbicide when used according to label instructions.
Aplicaciones Científicas De Investigación
Herbicida en la Agricultura
Isoproturon, un herbicida que pertenece a la familia de las fenilureas, se utiliza ampliamente para matar malezas en los suelos . Se utiliza ampliamente en la agricultura moderna para garantizar una cosecha abundante . Los usos representativos de this compound como herbicida son en cereales de invierno (trigo, cebada, centeno, triticale) y cereales de primavera (trigo, cebada) .
Contaminante ambiental
Debido a su uso intensivo, this compound se ha convertido en un contaminante en los ecosistemas, lo que conlleva riesgos ambientales para la seguridad de la producción agrícola . Se ha comprobado que representa un grave peligro para el ecosistema debido a su amplia distribución y sus altos efectos tóxicos .
Toxicología de los cultivos alimentarios
This compound ha mostrado toxicidad para el trigo, un cultivo alimentario . Las plantas expuestas a this compound mostraron retraso en el crecimiento y daño oxidativo . La germinación y el crecimiento del trigo y los frijoles se vieron drásticamente inhibidos por el this compound .
Mediado por ácido salicílico
El ácido salicílico (SA) es uno de los componentes de las vías de señalización de defensa vegetal y regula diversas respuestas fisiológicas a tensiones bióticas y ambientales
Mecanismo De Acción
Target of Action
Isoproturon, a phenylurea herbicide, primarily targets the photosynthetic apparatus, specifically the D1 protein of Photosystem II (PS-II) . The D1 protein plays a crucial role in the photosynthetic electron transport chain, facilitating the conversion of light energy into chemical energy .
Mode of Action
This compound acts by binding to the D1 protein of PS-II, inhibiting the electron transfer from plastoquinone QA in D2 to plastoquinoid QB in D1 . This inhibition disrupts the photosynthetic process, preventing CO2 fixation and the production of ATP and NADPH . The binding of this compound to the D1 protein is influenced by the structure of the protein, which can vary between susceptible and resistant biotypes .
Biochemical Pathways
The action of this compound affects the photosynthetic pathway, leading to a decrease in the production of ATP and NADPH . This disruption in energy production inhibits the growth of the plant, effectively controlling the spread of weeds . Additionally, microbial biodegradation of this compound has been observed, which could serve as a basis for the development of bioremediation processes .
Pharmacokinetics
It is known that this compound is highly stable over a wide range of ph (4–13), with a degradation half-life of at least more than 200 to 1560 days . It shows variable stability against photolysis in water with a DT50 ranging from 4.5 to 88 days .
Result of Action
The primary result of this compound’s action is the inhibition of weed growth, particularly in cereal crops . Resistance against this compound has been reported in various biotypes . On a molecular level, the binding of this compound to the D1 protein leads to changes in the protein’s secondary structure near the binding site, resulting in a loss in cavity area, volume, and change in binding position . This can lead to a loss of hydrogen bonds, hydrophobic interaction, and complete loss of hydrophobic sites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its persistence in soil and water necessitates the development of methods for removing it from the environment . Furthermore, the development of resistance against this compound in various biotypes can be influenced by factors such as the frequency of use and the specific characteristics of the biotypes .
Safety and Hazards
Direcciones Futuras
The worldwide use of Isoproturon has resulted in considerable concern about its environmental fate . Although many microbial metabolites of this compound are known and this compound-mineralizing bacteria have been isolated, the molecular mechanism of this compound catabolism has not been elucidated yet . Therefore, future research could focus on understanding the catabolism of this compound and finding ways to mitigate its environmental impact .
Análisis Bioquímico
Biochemical Properties
Isoproturon interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found that Escherichia coli expressing a Pseudomonas putida catechol 1,2-dioxygenase gene can degrade this compound . This suggests that this compound can interact with this enzyme, potentially serving as a substrate for its catalytic activity .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It has been documented to induce oxidative stress, resulting in damage to proteins, lipids, and other cellular components, thus inhibiting growth or leading to organism death .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules and changes in gene expression. For instance, the expression of the catA gene in Pseudomonas putida and expressed E. coli was found to increase with incubation time with this compound .
Temporal Effects in Laboratory Settings
This compound shows variable stability against photolysis in water with a DT50 ranging from 4.5 to 88 days . Over time, the effects of this compound can change, with degradation half-life of at least more than 200 to 1560 days .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the search results, it is known that this compound has deleterious effects and is carcinogenic for animals .
Metabolic Pathways
This compound is involved in metabolic pathways where it interacts with enzymes such as catechol 1,2-dioxygenase . The specific effects on metabolic flux or metabolite levels are not mentioned in the search results.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by factors such as organic carbon content in the surface soil and clay content in sub-surface soil .
Propiedades
IUPAC Name |
1,1-dimethyl-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYMUZLKQOUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042077 | |
| Record name | Isoproturon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
100 °C (212 °F) - closed cup | |
| Record name | Isoproturon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 65 mg/L at 22 °C, In water, 70 mg/L at 20 °C, In methanol 75, dichloromethane 63, acetone 38, benzene 5, xylol 4, n-hexane approximately 0.2 (all in g/L at 20 °C) | |
| Record name | Isoproturon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2 at 20 °C | |
| Record name | Isoproturon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.1X10-3 mPa /2.47X10-8 mm Hg/ at 25 °C | |
| Record name | Isoproturon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibition of photosynthesis at photosystem II. | |
| Record name | Isoproturon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, White crystals from benzene | |
CAS RN |
34123-59-6 | |
| Record name | Isoproturon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34123-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproturon [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034123596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoproturon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-isopropylphenyl)-1,1-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66066K098P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoproturon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158 °C, MP: 153-165 °C /Technical isoproturon/ | |
| Record name | Isoproturon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




